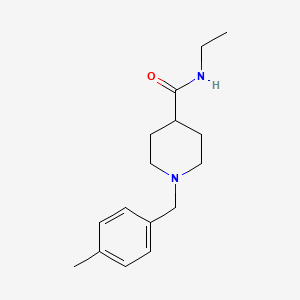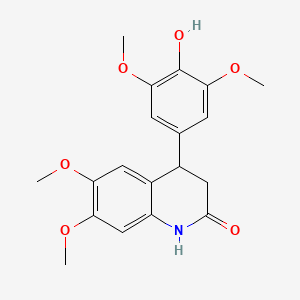![molecular formula C16H16N4O2S B4435274 2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4435274.png)
2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide
Vue d'ensemble
Description
2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. Despite its toxicity, MPTP has been used to model Parkinson's disease in animal studies and has provided valuable insights into the underlying mechanisms of the disease.
Mécanisme D'action
2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide is metabolized to MPP+, a toxic metabolite that selectively damages dopaminergic neurons in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. The resulting damage to dopaminergic neurons leads to the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor deficits, including bradykinesia, rigidity, and tremors, which are characteristic of Parkinson's disease. 2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide also causes oxidative stress and inflammation in the brain, leading to further damage to dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has several advantages as a research tool. It selectively damages dopaminergic neurons, providing a model for Parkinson's disease that closely mimics the neuropathology of the disease. 2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide-induced Parkinson's disease in non-human primates has been shown to be a reliable model for studying the disease. However, 2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide is a potent neurotoxin that can cause irreversible damage to dopaminergic neurons. Additionally, the use of 2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide in animal studies is controversial due to ethical concerns.
Orientations Futures
Future research on 2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide should focus on developing alternative models for Parkinson's disease that do not involve the use of neurotoxins. Additionally, research should focus on identifying potential neuroprotective agents that can prevent or slow the progression of Parkinson's disease. Finally, research should aim to better understand the underlying mechanisms of 2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide-induced neurotoxicity, which could lead to the development of new treatments for Parkinson's disease.
Applications De Recherche Scientifique
2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has been widely used as a research tool to study the mechanisms of Parkinson's disease. The selective destruction of dopaminergic neurons by 2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide mimics the neuropathology of Parkinson's disease, making it an ideal model for studying the disease. 2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has been used to investigate the role of oxidative stress, mitochondrial dysfunction, and inflammation in the pathogenesis of Parkinson's disease. Additionally, 2-methyl-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide has been used to evaluate the efficacy of potential neuroprotective agents in preclinical studies.
Propriétés
IUPAC Name |
2-methyl-N-(5-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-6-13-19-20-15(22)12(9-17-16(20)23-13)18-14(21)11-8-5-4-7-10(11)2/h4-5,7-9H,3,6H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDBDSOMGBZNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4435193.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4435208.png)

![7-(3-methoxybenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4435220.png)
![2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4435236.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4435237.png)
![N-(2-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-1-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B4435249.png)


![2-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4435259.png)
![1-(2-fluorobenzyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4435265.png)
![4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4435272.png)
![ethyl 4-[(10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4435281.png)